
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-ethoxypropyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-ethoxypropyl)propanamide, also known as TQR-3354, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TQR-3354 is a small molecule inhibitor that targets the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
作用机制
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-ethoxypropyl)propanamide targets the enzyme PARP, which plays a crucial role in DNA repair mechanisms. PARP inhibitors prevent the repair of single-strand DNA breaks, leading to the accumulation of double-strand DNA breaks and ultimately, cell death. This compound has been shown to have a higher potency and selectivity for PARP-1 and PARP-2 than other PARP inhibitors, making it a promising candidate for therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in various cancer cell lines, including breast, ovarian, and pancreatic cancer. This compound has also been shown to reduce infarct size and improve neurological outcomes in animal models of stroke. In addition, this compound has been shown to improve cardiac function and reduce fibrosis in animal models of heart failure.
实验室实验的优点和局限性
One of the advantages of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-ethoxypropyl)propanamide is its high potency and selectivity for PARP-1 and PARP-2, which makes it a promising candidate for therapeutic applications. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-ethoxypropyl)propanamide. One direction is to investigate the potential therapeutic applications of this compound in combination with other chemotherapy agents. Another direction is to explore the neuroprotective effects of this compound in animal models of Alzheimer's disease and Huntington's disease. Additionally, further research is needed to optimize the formulation of this compound to improve its solubility and bioavailability in vivo.
合成方法
The synthesis of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-ethoxypropyl)propanamide involves a multi-step process that starts with the reaction between 2,4-diaminoquinazoline and ethyl 3-bromopropionate to form 3-(2,4-diaminoquinazolin-3-yl)propanoic acid ethyl ester. The resulting compound is then reacted with 3-ethoxypropylamine to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
科学研究应用
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-ethoxypropyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment by disrupting the DNA repair mechanisms of cancer cells. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. In addition, this compound has been shown to improve cardiac function in animal models of heart failure.
属性
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-ethoxypropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-2-23-11-5-9-17-14(20)8-10-19-15(21)12-6-3-4-7-13(12)18-16(19)22/h3-4,6-7H,2,5,8-11H2,1H3,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONYUSSJPAIGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-mesityl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2949402.png)

![3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile](/img/structure/B2949406.png)

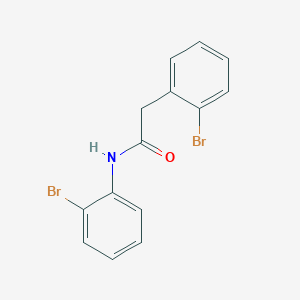
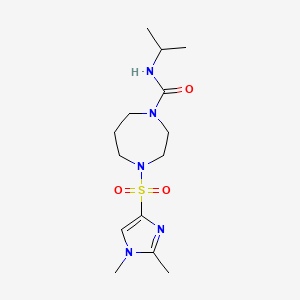

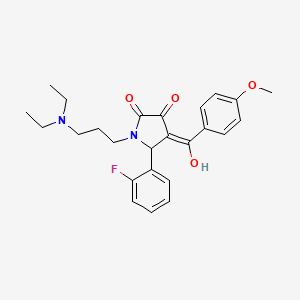
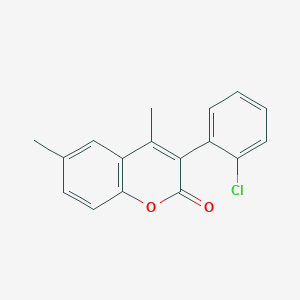
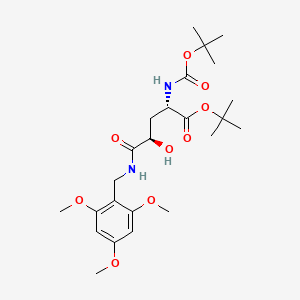
![3-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2949417.png)
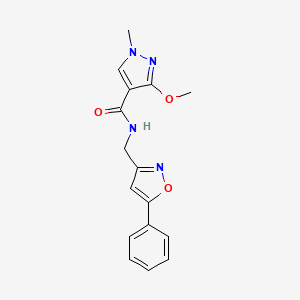
![4-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-phenyl-1,3-thiazole](/img/structure/B2949419.png)
![N-(5-chloro-2-methoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2949425.png)